molecular formula C20H17BCl2N4O6 B611322 TH 1217 CAS No. 1862212-48-3

TH 1217

Cat. No.: B611322
CAS No.: 1862212-48-3
M. Wt: 491.088
InChI Key: FUJZJWQLQGXDEK-UHFFFAOYSA-N
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Scientific Research Applications

TH 1217 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of dCTPase and its effects on nucleotide metabolism.

    Biology: Investigated for its role in modulating cellular processes and enhancing the cytotoxic effects of cytidine analogues.

    Medicine: Explored for its potential in treating leukemia and other cancers by enhancing the efficacy of existing chemotherapeutic agents.

Mechanism of Action

Target of Action

TH 1217, also known as ZINC1775962367, is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase) with an IC50 of 47 nM . dCTPase is an enzyme that plays a crucial role in DNA synthesis and repair, making it a significant target for various therapeutic interventions.

Mode of Action

this compound interacts with its target, dCTPase, by inhibiting its activity. This inhibition enhances the cytotoxic effect of cytidine analogues in leukemia cells

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis and repair pathway, due to its inhibition of dCTPase. This can lead to an accumulation of DNA damage, particularly in rapidly dividing cells such as cancer cells, thereby enhancing the cytotoxic effect of certain anticancer drugs .

Pharmacokinetics

It’s known that this compound has good cell permeability

Result of Action

The primary result of this compound’s action is the enhancement of the cytotoxic effect of cytidine analogues in leukemia cells . By inhibiting dCTPase, this compound may increase DNA damage in these cells, leading to cell death. This makes this compound a potential therapeutic agent for leukemia.

Biochemical Analysis

Biochemical Properties

TH 1217 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dCTPase . By inhibiting this enzyme, this compound can enhance the cytotoxic effect of cytidine analogues in leukemia cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of dCTPase can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the enzyme dCTPase . As an inhibitor, it prevents the enzyme from performing its function, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the enzyme dCTPase . Specific information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .

Subcellular Localization

Details on the subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently available .

Preparation Methods

The synthesis of TH 1217 involves multiple steps, starting with the preparation of the benzo[d]imidazole core, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the dioxazaborocane ring. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent degradation of the intermediate compounds .

For industrial production, the synthesis is scaled up using batch reactors with precise control over temperature and pressure to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

TH 1217 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

TH 1217 is unique in its high potency and selectivity for dCTPase inhibition. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

1862212-48-3

Molecular Formula

C20H17BCl2N4O6

Molecular Weight

491.088

IUPAC Name

2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]-imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3

InChI Key

FUJZJWQLQGXDEK-UHFFFAOYSA-N

SMILES

O=C(CN(C)C1)OB(C2=CC=C(CN3C(C)=NC4=C([N+]([O-])=O)C(Cl)=C(Cl)C=C34)C=C2)OC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TH 1217

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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